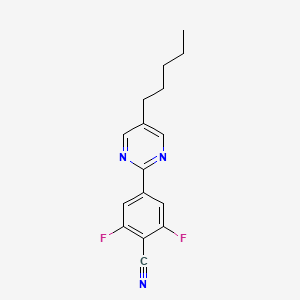
2,6-Difluoro-4-(5-pentylpyrimidin-2-YL)benzonitrile
Cat. No. B8641526
Key on ui cas rn:
131997-93-8
M. Wt: 287.31 g/mol
InChI Key: QPZFAURDLSXTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05030382
Procedure details


0.7 g of 2-(3',5'-difluoro-4'-bromophenyl)-5-pentylpyrimidine, 0.5 g of copper (I) cyanide and 3.5 ml of N-methylpyrrolidone were mixed in a flask and refluxed for 5 hours. The solution was poured into a solution including 1.7 g of iron (III) chloride, 0.4 ml of concentrated hydrochloric acid and 1.7 ml of water. The solution was extracted with chloroform and washed with water and an aqueous 10% solution of potassium hydroxide. The chloroform was distilled off. The residue was treated through a silica gel column using chloroform as the solvent and recrystallized from methanol to yield 0.25 g of 2-(3',5'-difluoro-4'-cyanophenyl)-5-pentylpyrimidine. The crystal--isotropic liquid transfer point (C-I Point) of the compound was 65.3° C.
Name
2-(3',5'-difluoro-4'-bromophenyl)-5-pentylpyrimidine
Quantity
0.7 g
Type
reactant
Reaction Step One

Name
copper (I) cyanide
Quantity
0.5 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[N:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:12][N:11]=2)[CH:5]=[C:6]([F:9])[C:7]=1Br.[Cu][C:22]#[N:23].CN1CCCC1=O.Cl>[Fe](Cl)(Cl)Cl.O>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[N:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:12][N:11]=2)[CH:5]=[C:6]([F:9])[C:7]=1[C:22]#[N:23]
|
Inputs


Step One
|
Name
|
2-(3',5'-difluoro-4'-bromophenyl)-5-pentylpyrimidine
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1Br)F)C1=NC=C(C=N1)CCCCC
|
|
Name
|
copper (I) cyanide
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 5 hours
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was poured into a solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The chloroform was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated through a silica gel column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1C#N)F)C1=NC=C(C=N1)CCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.25 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
